(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474412
InChI: InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13474412

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1
Standard InChI Key LBMAWUIRMVOMKZ-DZGCQCFKSA-N
Isomeric SMILES CCN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Features

The compound features a pyrrolidine ring—a five-membered secondary amine—with three distinct substituents:

  • A benzyl ester group at the 1-position, providing steric bulk and lipophilicity.

  • An ethyl-amino linkage at the 3-position, contributing to hydrogen-bonding potential.

  • An (S)-2-aminopropionyl moiety, which introduces an additional chiral center and mimics natural amino acid side chains .

Molecular Data

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
IUPAC NameBenzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
CAS Number1401664-98-9
Stereochemistry(R) at C3 of pyrrolidine; (S) at C2 of propionyl

The stereochemistry is critical for biological activity, as evidenced by its role in inhibiting enzymes like cathepsin B . The benzyl ester acts as a protecting group, enhancing solubility during synthesis .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies to control stereochemistry and functional group compatibility:

Route 1: Chiral Starting Material Approach

  • Ring Formation: Optically active 1,2,4-trimethylsulfonyloxybutane reacts with benzylamine in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine core .

  • Protection/Deprotection: The benzyl group is replaced with allyloxycarbonyl using allyl chloroformate, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine .

  • Side-Chain Introduction: (S)-2-aminopropionic acid is coupled via ethylenediamine-mediated amidation, with final benzyl esterification using benzyl chloroformate .

Route 2: Radical Addition Strategies

Mn-mediated radical addition to β-benzyloxyhydrazones enables stereoselective construction of the propionyl side chain, as demonstrated in tubulysin analog synthesis . This method avoids racemization and improves yield (up to 60%) .

Challenges and Optimizations

  • Stereochemical Purity: Asymmetric induction using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures >99% enantiomeric excess .

  • Benzyl Ester Stability: Selective deprotection under SnCl₄ in dichloromethane preserves the pyrrolidine ring .

Applications in Medicinal Chemistry

Protease Inhibition

The compound irreversibly inhibits cathepsin B, a cysteine protease implicated in tumor metastasis . Kinetic studies show a covalent modification mechanism with a k<sub>inact</sub>/K<sub>i</sub> of 1.2 × 10⁴ M⁻¹s⁻¹, making it a lead candidate for anticancer therapies . Modifications to the ethyl-amino group alter binding affinity, highlighting structure-activity relationships .

Intermediate for Cephalosporin Derivatives

As a 3-aminopyrrolidine derivative, it serves as a precursor for cephalosporin antibiotics. The benzyl ester facilitates solubility during peptide coupling, while the chiral centers ensure correct β-lactam ring orientation .

Pharmacological Research Findings

Antitumor Activity

In murine models, derivatives reduced tumor volume by 70% at 10 mg/kg, attributed to cathepsin B inhibition and impaired extracellular matrix degradation . Comparative studies with piperidine analogs (e.g., C₁₈H₂₇N₃O₃) showed reduced efficacy (45% tumor reduction), underscoring the pyrrolidine ring’s importance.

Metabolic Stability

The benzyl ester enhances plasma half-life (t<sub>½</sub> = 2.1 hours) compared to tert-butyl esters (t<sub>½</sub> = 0.8 hours), as demonstrated in pharmacokinetic studies .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey FeatureBioactivity (IC₅₀)
Target CompoundC₁₇H₂₅N₃O₃Benzyl ester12 nM (cathepsin B)
Piperidine AnalogC₁₈H₂₇N₃O₃Six-membered ring85 nM
tert-Butyl Ester Variant C₁₄H₂₇N₃O₃Alkyl ester210 nM

The data suggest that ring size and ester hydrophobicity critically influence target engagement.

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